An In-depth Technical Guide to 1-Bromo-3-ethylbenzene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Bromo-3-ethylbenzene: Properties, Synthesis, and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Bromo-3-ethylbenzene is a halogenated aromatic hydrocarbon widely utilized as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromine atom and an ethyl group on a benzene (B151609) ring, facilitates a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Bromo-3-ethylbenzene, supported by detailed experimental protocols and structured data for laboratory application.
Chemical Structure and Identification
1-Bromo-3-ethylbenzene consists of a benzene ring substituted with a bromine atom at the C1 position and an ethyl group at the C3 position.[3] This substitution pattern makes it a member of the aryl halide family.[3] The presence of the reactive bromine atom is key to its utility in forming more complex molecules through various coupling reactions.[1]
Caption: 2D structure of 1-Bromo-3-ethylbenzene.
Table 1: Chemical Identifiers for 1-Bromo-3-ethylbenzene
| Identifier | Value |
| CAS Number | 2725-82-8[4] |
| Molecular Formula | C₈H₉Br[4] |
| Synonyms | m-Bromoethylbenzene, 3-Ethylbromobenzene, (3-Ethylphenyl)bromide[1][4] |
| InChI | InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3[4] |
| InChIKey | ZRFJYAZQMFCUIX-UHFFFAOYSA-N[4] |
| Canonical SMILES | CCC1=CC(=CC=C1)Br[3] |
| PubChem CID | 123170[3] |
Physicochemical and Safety Properties
At room temperature, 1-Bromo-3-ethylbenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][3] It is generally insoluble in water but shows slight solubility in organic solvents like chloroform, ethyl acetate, and methanol.[3][5]
Table 2: Physicochemical Properties of 1-Bromo-3-ethylbenzene
| Property | Value |
| Molecular Weight | 185.06 g/mol [5][6] |
| Appearance | Clear colorless to light yellow liquid[1][3] |
| Density | 1.349 g/cm³[1][5] |
| Boiling Point | 204.6 °C at 760 mmHg[1] |
| Melting Point | -20.49 °C (estimate)[1][5] |
| Flash Point | 71.2 °C[1] |
| Vapor Pressure | 0.373 mmHg at 25 °C[1][5] |
| Refractive Index | 1.5465[5] |
Table 3: Safety and Hazard Information
| Category | Information |
| Hazard Symbols | Xi - Irritant[5] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H227: Combustible liquid.[7][8] |
| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin.[5] |
| Safety Descriptions | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[5] |
| Storage | Store at room temperature or 0-8 °C, sealed in a dry, well-ventilated place.[2][5] |
Synthesis and Experimental Protocols
1-Bromo-3-ethylbenzene is a synthetic compound produced exclusively through industrial chemical processes; it does not occur naturally in significant amounts.[1][3] The primary synthesis strategy involves electrophilic aromatic substitution. A common and effective laboratory-scale synthesis starts from benzene and proceeds through a multi-step sequence to ensure the desired meta-substitution pattern.
Caption: Synthetic pathway from benzene to 1-Bromo-3-ethylbenzene.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation, Bromination, and Clemmensen Reduction
This protocol outlines a plausible multi-step synthesis.
Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (CH₃COCl) (1.1 eq) dropwise to the stirred suspension.
-
Following the addition of acetyl chloride, add benzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, wash sequentially with water and brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain crude acetophenone.
Step 2: Bromination of Acetophenone to 3-Bromoacetophenone
-
The acetyl group in acetophenone is an electron-withdrawing group and a meta-director.
-
Dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid or CCl₄).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (catalytic amount).
-
Slowly add elemental bromine (Br₂) (1.0 eq) to the mixture at room temperature while protecting from light.
-
Stir the reaction mixture until the bromine color disappears. Monitor reaction completion by TLC or GC.
-
Upon completion, wash the mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield crude 3-bromoacetophenone, which can be purified by recrystallization or chromatography.
Step 3: Clemmensen Reduction of 3-Bromoacetophenone
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a dilute solution of mercury(II) chloride.
-
In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid (HCl), and 3-bromoacetophenone (1.0 eq).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
After cooling, decant the aqueous layer and extract it with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain pure 1-Bromo-3-ethylbenzene.[9]
Reactivity and Applications
The reactivity of 1-Bromo-3-ethylbenzene is dominated by the C-Br bond, making it a key substrate for forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in cross-coupling reactions like the Suzuki or Heck reactions and is a precursor for organometallic reagents.[1] Its applications include the synthesis of pharmaceuticals, such as benzo[3][5]diazepin-2-one derivatives which act as Endothelin receptor agonists, and the production of specialty polymers and agrochemicals.[2][10]
Caption: Lithiation and formylation of 1-Bromo-3-ethylbenzene.
Experimental Protocol: Lithiation and Subsequent Formylation
This protocol details a reaction where 1-Bromo-3-ethylbenzene is used as a starting material.[11]
Materials:
-
1-Bromo-3-ethylbenzene (3-bromo-ethylbenzene)
-
Dry tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5M)
-
N,N-Dimethylformamide (DMF)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
1N Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-3-ethylbenzene (25 g) in dry tetrahydrofuran (350 ml).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Add n-butyllithium (59 ml of a 2.5M solution in hexanes) dropwise to the stirred solution while maintaining the temperature at -70 °C.
-
Stir the resulting mixture for 1 hour at -70 °C.
-
Add N,N-Dimethylformamide (30 ml) dropwise to the solution.
-
Continue stirring at -70 °C for 1 hour, then allow the reaction mixture to warm slowly to room temperature.
-
Partition the reaction mixture between a saturated ammonium chloride solution and ethyl acetate.
-
Separate the organic phase, wash it with 1N hydrochloric acid, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product, 3-ethylbenzaldehyde. Further purification can be achieved via column chromatography or distillation.[11]
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